Mudanpioside E

Description

Significance of Plant-Derived Glycosides in Natural Product Research

For centuries, medicinal plants have been a cornerstone of human health and wellness, providing a rich repository of bioactive compounds. iaimjournal.com Among these, glycosides—organic compounds composed of a sugar moiety (glycone) linked to a non-sugar moiety (aglycone or genin)—have garnered significant attention for their diverse bioactivities and potential applications in modern medicine. iaimjournal.comontosight.ai The unique chemical structure of glycosides, where the sugar part often enhances the solubility and bioavailability of the active aglycone, makes them a fascinating class of molecules for drug discovery and development. frontiersin.orgnih.gov

Plant-derived natural products have historically been, and continue to be, crucial sources of medicinal agents and templates for the development of new drugs. acs.org Many well-known pharmaceuticals, such as the cardiac glycosides digoxin (B3395198) and digitoxin (B75463) from the foxglove plant, originated from the study of these natural compounds. frontiersin.orgacs.org The therapeutic potential of glycosides is vast, with research demonstrating a wide array of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. iaimjournal.comontosight.airesearchgate.net The complex interplay between the glycone and aglycone portions of the molecule influences its stability, biological activity, and interaction with cellular targets, making glycosides a promising area for therapeutic innovation. iaimjournal.comfrontiersin.org The continued investigation into plant-derived glycosides like Mudanpioside E underscores their value as lead compounds for modern drug development. ontosight.ai

Ethnobotanical and Traditional Medicine Contexts of this compound-Containing Plants

This compound has been reported in plants of the Paeonia genus, including Paeonia suffruticosa (also known as Moutan Peony) and Paeonia lactiflora. nih.govnih.gov These plants have a long and storied history in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM). wikipedia.orgscispace.com The root bark of Paeonia suffruticosa, known as Moutan Cortex ("Mu Dan Pi"), is a well-documented medicinal material used for over two millennia. wikipedia.orgscispace.comencyclopedia.pub

In TCM, Moutan Cortex is traditionally used to reduce heat, cool the blood, and improve liver function. wikipedia.org It has been applied to treat a variety of conditions, including those related to blood stasis, cardiovascular diseases, inflammatory conditions, and female genital diseases. scispace.comsemanticscholar.org Similarly, the root of Paeonia lactiflora (Paeoniae Radix) is another important crude drug in TCM, often used for its analgesic, sedative, and anti-inflammatory properties. nih.govuj.edu.pl The historical and widespread use of these plants in traditional practices provided the initial impetus for modern scientific investigation into their chemical constituents and pharmacological effects. encyclopedia.pubnih.gov The discovery of compounds like this compound within these traditionally used plants provides a molecular basis for understanding their reputed therapeutic benefits.

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to this compound

Despite these findings, significant knowledge gaps remain. The precise mechanisms through which this compound exerts its biological effects are not fully understood. While studies on related compounds from Paeonia suffruticosa, such as Mudanpioside C, have identified specific molecular targets like protein disulfide isomerase (PDI) in the context of antithrombotic activity, similar detailed mechanistic work on this compound is less developed. acs.org Furthermore, research into the metabolic pathways of this compound is ongoing, with studies beginning to identify its potential metabolites in vivo, such as glucuronide conjugates. researchgate.net Comprehensive studies on its pharmacokinetic profile are needed to better understand its absorption, distribution, metabolism, and excretion. ontosight.ainih.gov Identifying the full spectrum of its biological targets and clarifying its structure-activity relationships are key areas for future research that will be crucial for determining its potential as a therapeutic lead compound. nih.gov

Detailed Research Findings

Physicochemical Properties of this compound

The fundamental chemical and physical properties of this compound have been characterized and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₀O₁₃ | nih.gov |

| Molecular Weight | 526.5 g/mol | nih.gov |

| IUPAC Name | [(1R,2S,3R,5R)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.0²,⁵.0³,⁸]decan-2-yl]methyl 4-hydroxy-3-methoxybenzoate | nih.gov |

| CAS Number | 172705-25-8 | nih.gov |

| Appearance | White to off-white solid | medchemexpress.com |

Reported Biological Activities of this compound

Investigations into the biological effects of this compound have revealed several areas of potential pharmacological relevance.

| Biological Activity | Research Finding | Investigated In | Source |

| Anti-allergic | Showed potent inhibitory activity against β-hexosaminidase release with an IC₅₀ value of 40.34 μM. | In vitro (RBL-2H3 mast cells) | nih.gov |

| Immunomodulatory | Identified as the constituent from Peony root that counteracted the suppressive effect of the Shoseiryuto-extract on passive cutaneous anaphylaxis (PCA) reaction. | In vivo (mice) | nih.gov |

| General Bioactivity | Noted for potential antioxidant, anti-inflammatory, and antimicrobial effects, characteristic of many plant glycosides. | Review/General Statement | ontosight.ai |

Methodologies for Extraction and Isolation of this compound from Botanical Sources

The extraction and isolation of this compound from its natural plant sources involve sophisticated methodologies designed to maximize yield and purity. Research into this area has focused on leveraging advanced techniques that offer improvements over conventional solvent extraction methods.

Advanced methods such as Ultrasound-Assisted Extraction (UAE) have been optimized to efficiently extract monoterpene glycosides, including this compound, from Paeonia species. UAE utilizes the mechanical and cavitation effects of ultrasonic waves to enhance the penetration of solvents into the plant matrix, thereby increasing the extraction efficiency of target compounds. mdpi.comfrontiersin.org

The optimization of UAE is a multi-parameter process. Key variables that are systematically adjusted to maximize the yield of monoterpene glycosides include the type and concentration of the solvent, extraction temperature, ultrasound power, liquid-to-solid ratio, and extraction time. mdpi.comresearchgate.net For instance, studies on the extraction of related glycosides from Paeonia suffruticosa seed meal identified optimal conditions as using a 33% ethanol (B145695) concentration, an ultrasound temperature of 55°C, a power of 400 W, a liquid-to-material ratio of 33:1, and a duration of 44 minutes. mdpi.com Similarly, research on phenolics from Paeonia ostii roots found optimal UAE parameters to be an 80-minute extraction time with a solid-liquid ratio of 1:5 g/mL at an ultrasonic power of 250 W. sci-hub.runih.gov Such optimized protocols are critical for achieving high recovery of compounds like this compound for further research and analysis.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Monoterpene Glycosides from Paeonia Species

| Parameter | Optimized Value | Botanical Source | Reference |

| Solvent | 33% Ethanol | P. suffruticosa Seed Meal | mdpi.com |

| Temperature | 55 °C | P. suffruticosa Seed Meal | mdpi.com |

| Ultrasonic Power | 400 W | P. suffruticosa Seed Meal | mdpi.com |

| Liquid-to-Solid Ratio | 33:1 (mL:g) | P. suffruticosa Seed Meal | mdpi.com |

| Extraction Time | 44 min | P. suffruticosa Seed Meal | mdpi.com |

| Extraction Time | 80 min | P. ostii Roots | sci-hub.ru |

| Liquid-to-Solid Ratio | 1:5 (g:mL) | P. ostii Roots | sci-hub.ru |

| Ultrasonic Power | 250 W | P. ostii Roots | sci-hub.ru |

Following extraction, the crude extract containing this compound undergoes several stages of chromatographic separation to isolate the compound in high purity. A common and effective strategy involves the use of macroporous resin column chromatography. mdpi.com This technique separates compounds based on their molecular polarity and size. In the purification of monoterpene glycosides from P. suffruticosa, the use of LSA-900C macroporous resin resulted in a significant increase in purity, from 20.5% in the crude extract to 71.2% in the purified fraction. mdpi.comfrontiersin.org

For further purification and isolation of individual compounds, preparative high-performance liquid chromatography (prep-HPLC) is frequently employed. nih.gov This high-resolution technique allows for the separation of structurally similar compounds, such as the various mudanpiosides, from the enriched fractions obtained from column chromatography. The final isolated compound's structure and purity are then confirmed using spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Qualitative and Quantitative Profiling of this compound in Plant Matrices

The identification and quantification of this compound in plant materials and related herbal products are essential for quality control and understanding its biological significance.

This compound is a characteristic constituent of Cortex Moutan, the dried root bark of Paeonia suffruticosa. researchgate.netnih.gov Cortex Moutan is a prominent component in many well-known traditional Chinese medicine (TCM) formulations, including the Liuwei Dihuang pill, which is used for a variety of health conditions. researchgate.net The presence of a series of monoterpene glycosides, including mudanpiosides A through E, has been confirmed in Cortex Moutan through phytochemical analysis. researchgate.netnih.gov The identification of these compounds in TCM formulations is typically achieved using hyphenated analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), which provides information on the retention time and molecular weight of the compounds. nih.gov

Research indicates that this compound and its related monoterpene glycosides are not uniformly distributed throughout the Paeonia plant. The highest concentrations are typically found in the underground parts. researchgate.net Studies have identified this compound in the roots and root cortex of both P. ostii and P. suffruticosa. researchgate.net While specific quantitative data for this compound across all plant organs is limited, analysis of its close structural analogue, Mudanpioside C, in Paeonia ostii provides insight into the likely distribution pattern. The highest concentrations of Mudanpioside C were detected in the root core and root bark, with smaller amounts found in the stamens, illustrating the preferential accumulation of these compounds in the roots.

Table 2: Distribution of Mudanpioside C (a structural analogue of this compound) in Different Organs of *Paeonia ostii***

| Plant Organ | Content (mg/g dry weight) | Reference |

| Root Bark | 0.80 ± 0.51 | frontiersin.orgresearchgate.net |

| Root Core | 0.81 ± 0.46 | frontiersin.orgresearchgate.net |

| Stamens | 0.39 ± 0.10 | frontiersin.orgresearchgate.net |

This data is for Mudanpioside C and is presented to illustrate the typical distribution of this class of compounds.

The concentration of this compound in Paeonia root bark is subject to variation based on both cultivation and post-harvest processing factors. Studies have noted that the content of major chemical components in Cortex Moutan can vary significantly among samples collected from different cultivation areas, indicating that geographical and environmental factors play a role in the biosynthesis and accumulation of these metabolites.

Processing methods also have a substantial impact on the final chemical profile of the herbal material. Traditional processing of peony roots may involve steps such as boiling, peeling, and drying. Research on other components in peony root has shown that these steps can lead to the decomposition or decrease of certain active compounds. For example, the peeling process has been found to reduce the content of other glycosides and catechins. It is therefore understood that the processing and storage of Cortex Moutan can influence the stability and final content of its constituent compounds, including this compound.

This compound: A Review of its Phytochemical Context

This compound is a naturally occurring monoterpene glycoside that has been identified in various plant species, most notably within the genus Paeonia. This article focuses on the phytochemical research surrounding this compound, its sources, and the broader context of related monoterpene glycosides and their derivatives.

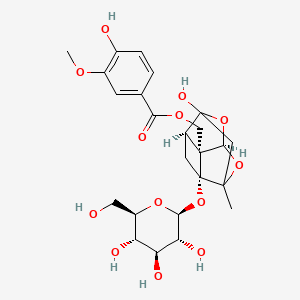

Structure

2D Structure

3D Structure

Properties

CAS No. |

172705-25-8 |

|---|---|

Molecular Formula |

C24H30O13 |

Molecular Weight |

526.5 g/mol |

IUPAC Name |

[(1R,2S,3R,5R)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxy-3-methoxybenzoate |

InChI |

InChI=1S/C24H30O13/c1-21-8-23(31)14-6-24(21,35-19-17(29)16(28)15(27)13(7-25)34-19)22(14,20(36-21)37-23)9-33-18(30)10-3-4-11(26)12(5-10)32-2/h3-5,13-17,19-20,25-29,31H,6-9H2,1-2H3/t13-,14-,15-,16+,17-,19+,20-,21?,22+,23?,24+/m1/s1 |

InChI Key |

VMBNWSNNKXQGBU-OADYCJQTSA-N |

Isomeric SMILES |

CC12CC3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC(=C(C=C5)O)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC(=C(C=C5)O)OC)OC6C(C(C(C(O6)CO)O)O)O)O |

Origin of Product |

United States |

Sources and Phytochemical Research of Mudanpioside E

Mudanpioside E belongs to a larger class of structurally similar compounds known as monoterpene glycosides, which are prevalent in the Paeonia genus. nih.gov Research into this compound is often conducted alongside the investigation of these related molecules, as they share a common biochemical origin and are frequently co-isolated from the same plant sources. nih.govfao.org

The primary plant source for this compound and its analogues is the root cortex of Paeonia suffruticosa, also known as Moutan Cortex or Mu Dan Pi. nih.govnih.gov Phytochemical studies have also identified this compound in the roots and root cortex of Paeonia ostii. researchgate.net These plants are rich in a variety of monoterpene glycosides, with paeoniflorin (B1679553) and its derivatives being among the most abundant and well-studied. nih.govresearchgate.net

The core chemical structure of these compounds is often a "cage-like" pinane (B1207555) skeleton, which is glycosylated and further modified with various substituent groups. nih.govmdpi.com The diversity within this class of compounds arises from variations in these substitutions. For instance, the mudanpiosides, including this compound, are characterized as mono- or di-benzoates of monoterpene glycosides, with differences in the substitution patterns on the aromatic rings. nih.gov

Intensive phytochemical investigations of Paeonia species have led to the isolation and characterization of a wide array of these related compounds. This research has not only expanded the known diversity of monoterpene glycosides but also provided a deeper understanding of the chemotaxonomy of the Paeonia genus. nih.gov The co-occurrence of this compound with other similar glycosides suggests a closely related biosynthetic pathway.

Table 1: Selected Monoterpene Glycosides and Derivatives Related to this compound

| Compound Name | Plant Source(s) | Key Research Findings |

|---|---|---|

| Paeoniflorin | Paeonia suffruticosa, Paeonia lactiflora, Paeonia ostii | A ubiquitous and major monoterpene glycoside in Paeonia species, often used as a marker for quality control. nih.govnih.govmdpi.com It serves as a foundational structure for many derivatives. researchgate.net |

| Oxypaeoniflorin | Paeonia suffruticosa, Paeonia ostii | Frequently isolated alongside paeoniflorin and this compound. fao.orgresearchgate.net Research has compared its radical scavenging effects to other related compounds. nih.gov |

| Benzoylpaeoniflorin | Paeonia suffruticosa | A benzoylated derivative of paeoniflorin, commonly found in various organs of the plant. researchgate.netnih.gov |

| Galloylpaeoniflorin | Paeonia ostii, Paeonia suffruticosa | A galloylated derivative noted for its more pronounced radical scavenging effects compared to non-galloylated analogues. nih.govresearchgate.net |

| Mudanpioside A-F | Paeonia suffruticosa | A series of monoterpene glycosides isolated as minor components, structurally defined by spectral evidence. fao.org |

| Mudanpioside C | Paeonia suffruticosa, Paeonia ostii | Identified as a potent protein disulfide isomerase (PDI) inhibitor with antithrombotic activities. researchgate.netnih.gov |

| Mudanpioside J | Paeonia suffruticosa | A monoterpene glycoside isolated and structurally established through spectral analysis. researchgate.net |

| Paeoniside A & B | Paeonia suffruticosa | Newly reported monoterpene glycosides with paeoniflorin-like aglycones but different moiety substitutions (dibenzoyl for A, galloyl for B). nih.govnih.gov |

| Salicylpaeoniflorin | Paeonia suffruticosa | Noted for its cytotoxic and radical scavenging properties, with research suggesting the position of hydroxyl groups influences its activity. nih.gov |

| Albiflorin (B1665693) | Paeonia lactiflora, Paeonia ostii | An analogue of paeoniflorin, it has been investigated for its anti-inflammatory effects. researchgate.netsemanticscholar.org |

The structural elucidation of these compounds is primarily achieved through spectroscopic methods, including one- and two-dimensional nuclear magnetic resonance (1D and 2D NMR) experiments. nih.govnih.gov High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for the rapid identification and quantification of these compounds in plant extracts. mdpi.com

Recent research has also focused on the synthesis and biological evaluation of derivatives of these natural monoterpene glycosides. For example, a study on paeoniflorin derivatives involved structural modifications such as acetylation, deacetylation, and debenzoylation to produce 46 new compounds, which were then assessed for their anti-inflammatory properties. nih.govnih.gov This highlights a growing interest in using these natural products as scaffolds for developing new therapeutic agents. frontiersin.org

Biosynthesis and Metabolic Research of Mudanpioside E

Elucidation of Biosynthetic Pathways within Plant Systems

The complete biosynthetic pathway specific to Mudanpioside E has not been fully detailed in scientific literature. However, by examining the biosynthesis of related monoterpene glycosides in Paeonia, a putative pathway can be outlined. Monoterpene glycoside synthesis generally involves the formation of a monoterpene backbone, followed by modifications such as hydroxylation and glycosylation. nih.gov

The biosynthesis of monoterpenes, the structural foundation of compounds like this compound, originates from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). nih.govmdpi.com Plants utilize two pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. nih.govnih.gov For monoterpene biosynthesis, the MEP pathway, located in the plastids, is the primary source of IPP and DMAPP. nih.govfrontiersin.org

The key enzymatic steps thought to be involved in the formation of the this compound backbone and its subsequent modifications include:

Terpene Synthases (TPS): This diverse family of enzymes catalyzes the formation of the basic monoterpene skeletons from geranyl diphosphate (GPP), which is formed by the condensation of IPP and DMAPP. nih.govnih.gov Different TPS enzymes produce a wide variety of cyclic and acyclic monoterpenes. researchgate.net

Cytochrome P450 Monooxygenases (CYPs): After the formation of the monoterpene backbone, CYPs introduce hydroxyl groups (-OH) into the hydrocarbon structure. This oxidation is a critical step for increasing the molecule's reactivity and water solubility, and it provides sites for subsequent glycosylation. nih.gov

UDP-glycosyltransferases (UGTs): UGTs are responsible for the final glycosylation step, where a sugar moiety (like glucose) is attached to the hydroxylated monoterpene aglycone. nih.gov This reaction significantly alters the compound's properties, including its stability, solubility, and biological activity.

BAHD Acyltransferases: This family of enzymes is involved in the acylation of plant secondary metabolites. While their specific role in this compound biosynthesis is not confirmed, they are known to participate in the biosynthesis of other specific monoterpene glycosides in Paeonia. nih.gov

Research on other monoterpene glycosides in Paeonia, such as paeoniflorin (B1679553), has implicated enzymes like hydroxymethylglutaryl-CoA synthase and phosphomevalonate kinase in the MVA pathway as playing important roles. nih.gov While this compound's monoterpene precursor is likely derived from the MEP pathway, the broader enzymatic machinery for secondary metabolism in Paeonia is clearly complex and interconnected.

Transcriptomic studies in various Paeonia species, including P. suffruticosa, P. veitchii, and P. delavayi, have been instrumental in identifying candidate genes that regulate the production of monoterpene glycosides. nih.govnih.govnih.gov By comparing the transcriptomes of different plant tissues or varieties with varying levels of these compounds, researchers can pinpoint genes whose expression correlates with metabolite accumulation.

Several key findings from these transcriptomic analyses include:

Identification of Candidate Genes: Studies have successfully identified numerous putative genes encoding the key enzymes involved in monoterpene glycoside biosynthesis, such as TPSs, CYPs, and UGTs. nih.gov For instance, a combined sequencing approach in Paeonia veitchii identified 8 TPSs, 22 CYPs, and 7 UGTs as likely candidates for involvement in the biosynthesis of specific monoterpene glycosides. nih.gov

Transcription Factors: The regulation of biosynthetic pathways is controlled by transcription factors (TFs) that bind to the promoter regions of pathway genes to activate or repress their expression. nih.gov Analysis of the P. suffruticosa root transcriptome identified genes belonging to 34 transcription factor families, highlighting the complex regulatory networks involved. nih.gov Families like MYB, bHLH, and WRKY are known to regulate secondary metabolism pathways in plants. mdpi.com

Tissue-Specific Expression: Gene expression analysis has shown that the biosynthesis of monoterpene glycosides can occur in various plant tissues, including roots, leaves, and other aerial parts, suggesting that multiple parts of the plant could be sources of these compounds. nih.govnih.gov

While these studies provide a framework for understanding the genetic regulation of this class of compounds, further research, such as the functional characterization of specific genes like PsMVK (which encodes a key enzyme for paeoniflorin biosynthesis), is needed to elucidate the precise regulatory mechanisms for this compound. nih.gov

The production of secondary metabolites in plants is highly responsive to environmental conditions and external stresses. nih.gov Factors such as temperature, water availability, and light can significantly alter the metabolic profile of a plant.

Studies on Paeonia suffruticosa have demonstrated its physiological and biochemical responses to various stressors:

Heat Stress: High temperatures have been shown to induce significant stress in tree peonies. nih.gov This stress leads to an imbalance in reactive oxygen species (ROS) and antioxidant defenses, which can, in turn, affect secondary metabolite induction. nih.govmurdoch.edu.au Physiological indicators such as malondialdehyde (MDA) content, a marker of lipid peroxidation, increase significantly under heat stress, indicating cellular damage that could impact complex biosynthetic pathways. nih.govnih.gov While the direct effect on this compound levels has not been reported, heat stress is known to alter the expression of stress-related genes and metabolites. nih.gov

Waterlogging Stress: Waterlogging creates hypoxic conditions for the roots, inducing stress responses. In Paeonia lactiflora, waterlogging affects the levels of endogenous polyamines and hormones, which are key signaling molecules that can modulate various metabolic pathways. mdpi.com

Light: Light is a critical environmental factor that regulates plant growth and the accumulation of phytochemicals. Light intensity and quality can influence the expression of genes involved in secondary metabolism. researchgate.net

These findings suggest that the biosynthesis of this compound is likely influenced by a range of environmental factors, although specific studies correlating these stressors with the accumulation of this compound are needed.

Investigation of In Vivo Metabolism and Biotransformation of this compound

Once ingested, this compound, like other xenobiotics, undergoes metabolic transformations within the body. These processes, primarily occurring in the liver and intestines, modify the compound's structure to facilitate its excretion.

The identification of metabolites is crucial for understanding the biological fate of a compound. Using advanced analytical techniques such as ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC–Q-TOF/MS), researchers have identified numerous metabolites of compounds from Paeonia extracts in in vivo rat models. researchgate.net

In one study, a total of 36 metabolites related to the administration of a traditional Chinese medicine preparation containing Paeonia were found and structurally elucidated. researchgate.net Several of these were identified as glucuronide conjugates of this compound and hydroxylated this compound, based on their mass fragmentation patterns. researchgate.net The molecular weight of these metabolites indicated the addition of a glucuronic acid moiety or a combination of hydroxylation and glucuronidation. researchgate.net

| Metabolite Class | Description | Evidence |

|---|---|---|

| Glucuronide Conjugates | This compound molecule with a glucuronic acid group attached. | Similar fragment ions to the parent compound in mass spectrometry analysis. researchgate.net |

| Hydroxylated Glucuronide Conjugates | This compound molecule with both a hydroxyl (-OH) group and a glucuronic acid group attached. | Molecular weight 16 Da higher than the simple glucuronide conjugate, indicative of an added oxygen atom. researchgate.net |

The biotransformation of xenobiotics is typically categorized into Phase I and Phase II reactions. Studies on extracts containing this compound and other related compounds indicate that it undergoes both phases of metabolism. researchgate.net

The primary metabolic transformations observed for this compound and related compounds include:

Oxidation (Hydroxylation): This is a common Phase I reaction where a hydroxyl group is added to the molecule, often catalyzed by cytochrome P450 enzymes. The identification of hydroxylated this compound conjugates confirms this pathway. researchgate.net

Glucuronidation: This is a major Phase II conjugation reaction where the enzyme UDP-glucuronosyltransferase (UGT) attaches glucuronic acid to the parent compound or its Phase I metabolite. This process increases the water solubility of the compound, preparing it for excretion. The detection of multiple glucuronide conjugates demonstrates that this is a significant metabolic route for this compound. researchgate.net

While not yet specifically confirmed for this compound itself, metabolic studies of complex extracts from Paeonia and other plants containing similar structures have identified other potential transformation pathways, including:

Methylation: The addition of a methyl group. researchgate.net

Sulfation: The conjugation of a sulfo group. researchgate.net

Hydrolysis: The cleavage of chemical bonds by the addition of water. researchgate.net

| Metabolic Reaction | Phase | Description |

|---|---|---|

| Hydroxylation | Phase I | Addition of a hydroxyl (-OH) group. researchgate.net |

| Oxidation | Phase I | General term for reactions involving the loss of electrons, often adding oxygen. researchgate.net |

| Glucuronidation | Phase II | Conjugation with glucuronic acid. researchgate.net |

| Methylation | Phase II | Addition of a methyl (-CH3) group. researchgate.net |

| Sulfation | Phase II | Conjugation with a sulfo group (-SO3H). researchgate.net |

| Hydrolysis | Phase I | Cleavage of bonds (e.g., ester or glycosidic bonds) by water. researchgate.net |

Prediction of Metabolic Sites and Enzymes Involved in this compound Biotransformation

The biotransformation of this compound is a complex process involving several key metabolic reactions. In vivo studies utilizing rat models have identified hydrolysis, hydroxylation, and glucuronidation as the primary metabolic pathways for this compound. researchgate.net The metabolites of this compound have been detected in various biological matrices, including plasma, bile, urine, and feces, indicating a comprehensive metabolic process. researchgate.net

Metabolic Reactions:

Hydrolysis: This is a key initial step where the ester linkages in the this compound molecule are cleaved.

Hydroxylation: Following hydrolysis, hydroxyl groups (-OH) are introduced into the molecule. This phase I metabolic reaction increases the water solubility of the compound, preparing it for further conjugation reactions.

Glucuronidation: This is a major phase II conjugation reaction where glucuronic acid is attached to the hydroxylated metabolites. This process further enhances the water solubility of the metabolites, facilitating their excretion from the body. researchgate.net

While the general metabolic pathways have been proposed, specific details regarding the precise sites of metabolism on the this compound molecule and the enzymes responsible for these transformations are still under investigation. Computational tools, often referred to as in silico models, are instrumental in predicting these aspects.

Predicted Metabolic Sites and Enzymes:

While specific predictive studies for this compound are not extensively documented in publicly available literature, the known metabolic reactions provide a basis for educated predictions.

| Predicted Metabolic Site | Predicted Metabolic Reaction | Potentially Involved Enzymes |

| Ester Group | Hydrolysis | Carboxylesterases |

| Aromatic Ring | Hydroxylation | Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) |

| Hydroxyl Groups | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |

It is important to note that these are predictions based on common metabolic pathways for similar compounds. Further experimental validation using in vitro systems, such as human liver microsomes and recombinant enzymes, is necessary to confirm the specific CYP450 and UGT isoforms involved in this compound metabolism.

Intestinal Absorption and Systemic Distribution Research of this compound

The intestinal absorption of this compound is a critical determinant of its bioavailability and subsequent systemic effects. Following oral administration in rats, metabolites of this compound have been identified in the plasma, suggesting that the compound and/or its initial metabolites are absorbed from the gastrointestinal tract. researchgate.net

Once absorbed, this compound and its metabolites undergo systemic distribution. The presence of these compounds in plasma, bile, urine, and feces of rats confirms their circulation throughout the body and subsequent elimination. researchgate.net The detection in bile suggests hepatic involvement and biliary excretion as a route of elimination. The presence in urine indicates renal clearance of the compound and its water-soluble metabolites.

Further research is required to quantify the extent of absorption, determine the bioavailability, and map the detailed tissue distribution of this compound and its metabolites. These studies are crucial for understanding the pharmacokinetic profile of the compound and its potential therapeutic applications.

Preclinical Pharmacological Investigations of Mudanpioside E

Anti-Inflammatory Activities and Mechanistic Elucidation

Emerging evidence suggests that Mudanpioside E possesses significant anti-inflammatory effects, which are attributable to its ability to modulate key signaling pathways and reduce the production of inflammatory mediators.

This compound has been identified as a potential modulator of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.govsci-hub.se This pathway is a cornerstone of the inflammatory response, and its activation is tightly regulated by a cascade of proteins. nih.govwikipedia.org The process is often initiated by signals from receptors like Toll-like receptors (TLRs), which leads to the recruitment of adaptor proteins and activation of kinases. nih.gov

One critical kinase in this cascade is the Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov Studies have specifically implicated the TLR2-IRAK4-NF-κB signaling axis in inflammatory conditions. nih.gov The activation of IRAK4 is essential for downstream events, including the activation of TGF-β-activated kinase 1 (TAK1). nih.govnih.gov TAK1, in turn, activates the IκB kinase (IKK) complex. nih.govmdpi.com The IKK complex, composed of IKKα and IKKβ catalytic subunits and a regulatory NEMO/IKKγ subunit, phosphorylates the inhibitor of κB (IκB) proteins. wikipedia.orgmdpi.com This phosphorylation marks IκB for degradation, releasing NF-κB to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. nih.govwikipedia.org Investigations have shown that fractions of Mu Dan Pi containing this compound can significantly inhibit NF-κB activation triggered through this pathway. nih.gov

Table 1: Role of Key Proteins in the NF-κB Inflammatory Signaling Pathway

| Component | Class/Family | Role in Pathway | Potential Modulation by this compound |

| IRAK4 | Protein Kinase | Essential for transducing signals from TLRs; activates downstream kinases. nih.govnih.gov | Activity is inhibited, disrupting the signaling cascade. nih.gov |

| TAK1 | Protein Kinase | Activated by IRAK4; phosphorylates and activates the IKK complex. nih.govnih.gov | Downstream effects are suppressed due to IRAK4 inhibition. |

| IKK | Kinase Complex | Phosphorylates IκB proteins, targeting them for degradation. wikipedia.orgmdpi.com | Activity is reduced, preventing IκB phosphorylation. |

| IκB | Inhibitory Protein | Sequesters NF-κB in the cytoplasm, preventing its activation. wikipedia.org | Degradation is inhibited, keeping NF-κB inactive. |

| NF-κB | Transcription Factor | Translocates to the nucleus to promote the expression of pro-inflammatory genes. nih.gov | Nuclear translocation and transcriptional activity are suppressed. nih.gov |

A key consequence of NF-κB activation is the production of potent pro-inflammatory cytokines. thermofisher.com These signaling proteins, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), are crucial for orchestrating the inflammatory response but can cause significant tissue damage when overproduced. nih.govmdpi.com Research has demonstrated that by inhibiting the TLR2-IRAK4-NF-κB pathway, fractions containing this compound can effectively suppress the transcription and subsequent production of these key pro-inflammatory cytokines. nih.gov The reduction in cytokine levels is a primary indicator of the compound's anti-inflammatory potential. nih.govmdpi.com

The anti-inflammatory effects of this compound have been validated using various in vitro models that mimic inflammatory conditions. nih.gov A common approach involves using immune cells, such as macrophages (e.g., RAW264.7 cell line) or human macrophage-like cells, and stimulating them with inflammatory agents like lipopolysaccharide (LPS) or specific receptor agonists. nih.govmdpi.comnih.gov In the case of this compound, its activity has been screened in cell-based models using a Toll-like receptor 2 (TLR2) agonist, Pam3CSK4, to specifically trigger the inflammatory pathway. nih.gov These studies confirmed that fractions containing the compound could dose-dependently inhibit NF-κB reporter activity, demonstrating a direct modulatory effect on this signaling cascade at the cellular level. nih.gov

To assess its in vivo efficacy, this compound has been evaluated in preclinical animal models of inflammation. nih.gov One of the most relevant models for inflammatory bowel disease (IBD) is dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice. criver.com Administration of DSS in drinking water is toxic to colonic epithelial cells, compromising the mucosal barrier and leading to an inflammatory response characterized by weight loss, diarrhea, and ulceration, which closely mimics human ulcerative colitis. criver.commdpi.comnih.gov Studies have verified the therapeutic effects of an ethyl acetate (B1210297) fraction of Mu Dan Pi, which contains this compound, in the DSS-induced colitis mouse model, suggesting its potential for mitigating intestinal inflammation. nih.govgubra.dk

Antioxidant Capacities and Redox Regulation

In addition to its anti-inflammatory activities, this compound has been investigated for its antioxidant properties. Oxidative stress, caused by an imbalance of free radicals and antioxidants, is closely linked to inflammation and tissue damage. mdpi.com

This compound has demonstrated direct free radical scavenging capabilities. nih.gov Free radicals, such as the hydroxyl radical, are highly reactive oxygen species that can cause widespread damage to cellular components. mdpi.com The ability to neutralize these radicals is a key measure of antioxidant activity. brieflands.commdpi.com In comparative studies, this compound was found to possess a notable radical scavenging effect. nih.gov Its activity is influenced by its molecular structure, particularly the presence of phenolic hydroxyl groups which can donate hydrogen atoms to stabilize free radicals. nih.govbrieflands.com Research has shown a significant negative correlation between the content of this compound in extracts and the levels of malondialdehyde (MDA), a biomarker for oxidative stress. mdpi.com Furthermore, extracts containing this compound have been shown to possess hydroxyl radical scavenging activity. mdpi.comnih.gov

Table 2: Comparative Radical Scavenging Effect of Monoterpene Glycosides

| Compound | Relative Scavenging Effect |

| Galloylpaeoniflorin | Most Effective |

| This compound | Effective |

| Oxypaeoniflorin | Least Effective |

| Source: Based on findings from a study comparing the radical scavenging effects of different compounds. nih.gov |

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, GSH-Px)

Endogenous antioxidant enzymes are the body's primary defense mechanism against damage from reactive oxygen species (ROS). mdpi.commdpi.com Key among these are superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). SODs are metalloenzymes that catalyze the conversion of the superoxide radical (O₂•−) into molecular oxygen and hydrogen peroxide (H₂O₂), representing a crucial first step in detoxifying ROS. nih.govnih.govplos.org GSH-Px enzymes, which are often selenium-dependent, further reduce hydrogen peroxide and lipid hydroperoxides to water and their corresponding alcohols, respectively, preventing the accumulation of these damaging molecules. nih.govnih.govfrontiersin.orgmdpi.com The activity of these enzymes is vital for maintaining cellular redox homeostasis and protecting against oxidative stress-induced pathologies. nih.govmdpi.com While this compound is noted for its potential antioxidant effects, specific studies detailing its direct modulatory impact on the activity of key antioxidant enzymes like SOD and GSH-Px are not extensively documented in current scientific literature. researcher.life

Impact on Cellular Oxidative Stress Markers (e.g., MDA)

Malondialdehyde (MDA) is a well-established biomarker for oxidative stress. mdpi.com It is one of the final products of polyunsaturated fatty acid peroxidation, a process initiated by ROS, and its presence is indicative of lipid peroxidation and cell membrane damage. nih.govfoodandnutritionresearch.net Elevated levels of MDA in tissues and bodily fluids are associated with a variety of pathological conditions driven by oxidative stress. nih.govmdpi.comturkjps.org Therefore, measuring MDA concentrations is a common method to assess the extent of oxidative damage within a biological system. researchgate.netjiaci.orgpsychiatry-psychopharmacology.com Although the administration of certain natural products has been shown to reduce plasma concentrations of MDA, specific research quantifying the direct effect of this compound on MDA levels as a marker of cellular oxidative stress is limited. researcher.life

Anti-Allergic and Immunomodulatory Effects

Inhibition of Immunoglobulin E (IgE)-Mediated Mast Cell Degranulation

Type I hypersensitivity reactions, commonly known as allergic reactions, are largely driven by the activation of mast cells. nih.govnih.gov This process begins when an allergen-specific Immunoglobulin E (IgE) antibody binds to its high-affinity receptor (FcεRI) on the surface of mast cells. nih.govfrontiersin.org Upon subsequent exposure to the same allergen, the cross-linking of these IgE-receptor complexes triggers a signaling cascade that results in mast cell degranulation—the release of granules containing potent inflammatory mediators like histamine (B1213489) and β-hexosaminidase. nih.govnih.gov This release is a pivotal event in the immediate allergic response. nih.gov While the in vivo effects of this compound on allergic reactions have been investigated, direct in vitro studies specifically measuring its inhibitory action on IgE-mediated degranulation of mast cells are not prominently featured in the available research. However, its role in a passive cutaneous anaphylaxis model suggests it influences these pathways. nih.gov

Attenuation of Allergic Reactions in Animal Models (e.g., passive cutaneous anaphylaxis)

The passive cutaneous anaphylaxis (PCA) reaction is a standard in vivo model used to study IgE-mediated allergic responses. jiaci.orghookelabs.com The model involves sensitizing an area of skin with IgE antibodies, followed by an intravenous challenge with the specific antigen, which leads to localized mast cell degranulation and increased vascular permeability. nih.govhookelabs.com

A study by Tsukamoto et al. (2014) investigated the components of the traditional Japanese medicine Shoseiryuto-extract (SST), which is used for allergic conditions. While the full SST formula suppressed the PCA reaction in mice, the study found that Peony root, a constituent of SST, contributed negatively to this anti-allergic effect. Further investigation isolated this compound from Peony root as the specific compound responsible for counteracting the anti-allergic effect of the other components in the formula. nih.gov When Peony root was removed from the SST preparation, the anti-allergic effect was enhanced. The administration of isolated this compound alongside the Peony root-depleted SST formula reversed this enhancement, demonstrating that this compound itself attenuates the anti-allergic activity in this model. nih.gov

Table 1: Effect of this compound on Passive Cutaneous Anaphylaxis (PCA) Reaction in Mice

| Treatment Group | Effect on PCA Reaction (Dye Extravasation) | Interpretation |

|---|---|---|

| Control (Vehicle) | Baseline allergic reaction | Standard PCA response |

| Shoseiryuto-extract (SST) | Suppressed | Overall anti-allergic effect of the formula |

| SST without Peony Root | Significantly more suppressed than full SST | Enhanced anti-allergic effect |

| SST without Peony Root + this compound | Suppression reversed (similar to full SST) | This compound counteracts the anti-allergic effect |

Broader Immunomodulatory Effects of this compound

Immunomodulation refers to the alteration of the immune response, which can involve either suppression or stimulation of immune pathways and cytokine production. mdpi.comfoodandnutritionresearch.netmdpi.complos.org The surprising findings from the passive cutaneous anaphylaxis model indicate a complex immunomodulatory role for this compound. nih.gov Rather than acting as a straightforward anti-allergic agent, it appears to function as a negative regulator of the anti-allergic effects exerted by other compounds within the Shoseiryuto-extract formula. nih.govnagoya-cu.ac.jp This suggests that this compound may interact with specific immune pathways that can oppose the suppression of mast cell-dependent reactions. This counteractive effect points towards a nuanced role in immune regulation that is not simply pro- or anti-inflammatory but may be context-dependent, potentially influencing the balance of cytokines or the activity of various immune cells. nagoya-cu.ac.jpsemanticscholar.org

Antimicrobial Potential of this compound

Some research indicates that monoterpene glycosides, the class of compounds to which this compound belongs, possess antimicrobial properties. researcher.life Studies involving extracts containing various isomers of mudanpioside have shown broad but moderate antibacterial activity. koreascience.kr The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. mdpi.comnih.govturkjps.orgbiomedpharmajournal.org For compounds isolated from Paeonia lactiflora, which includes this compound, the reported MIC values against several bacterial strains were generally in the range of 100 to 500 μg/mL. koreascience.kr This suggests a moderate potential to inhibit bacterial growth. koreascience.kr

Table 2: Reported Antimicrobial Activity for Compounds from Paeonia lactiflora

| Compound Group | Activity Level | Minimum Inhibitory Concentration (MIC) Range |

|---|---|---|

| Isolated compounds including mudanpiosides | Moderate | 100 - 500 μg/mL |

Enzyme Inhibitory Research of this compound

Enzyme inhibition is a critical mechanism through which various compounds exert their pharmacological effects. This compound has been the subject of in vitro studies to determine its potential to inhibit several key enzymes involved in different physiological and pathological processes.

Cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govtjnpr.org The inhibition of these enzymes is a primary strategy in the management of conditions like Alzheimer's disease. nih.govmdpi.com Research into the effects of this compound on these enzymes has been conducted to evaluate its potential neuroprotective activity. However, specific IC50 values or detailed inhibitory profiles for this compound against AChE and BChE are not extensively detailed in the currently available literature. Studies on related plant extracts have shown moderate inhibitory potential, suggesting that constituents of Paeonia species may interact with these enzymes. mdpi.com

Table 1: Cholinesterase Inhibitory Activity Data (No specific data is available in the searched literature for this compound)

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| This compound | Acetylcholinesterase | Data not available |

α-Amylase and α-glucosidase are key digestive enzymes that break down carbohydrates into absorbable monosaccharides. researchgate.netfrontiersin.org Inhibiting these enzymes can delay carbohydrate digestion and absorption, which is a therapeutic approach for managing postprandial hyperglycemia in diabetes. researchgate.netdergipark.org.tr Studies have shown that compounds like Daidzein and Genistein can inhibit α-glucosidase with IC50 values of 174.2 µM and 36.1 µM, respectively. researchgate.net While this compound has been investigated in the context of diabetes, its specific inhibitory activity (IC50 values) against human pancreatic α-amylase and human intestinal α-glucosidase has not been prominently reported in the reviewed scientific literature.

Table 2: Glycosidase Inhibitory Activity Data (No specific data is available in the searched literature for this compound)

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| This compound | Human Pancreatic α-Amylase | Data not available |

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin. researchgate.netresearchgate.net Its inhibition is a major focus in the development of skin-whitening agents for cosmetic and therapeutic applications to treat hyperpigmentation disorders. nih.gov An ethanolic extract of Paeonia suffruticosa root bark, which contains various compounds including monoterpene glycosides, was found to be a noncompetitive inhibitor of tyrosinase. cir-safety.org However, the specific inhibitory concentration (IC50) of isolated this compound against tyrosinase is not specified in the available research.

Table 3: Tyrosinase Inhibitory Activity Data (No specific data is available in the searched literature for this compound)

| Compound | Target Enzyme | IC50 Value |

|---|

Protein disulfide isomerase (PDI) is an enzyme in the endoplasmic reticulum that plays a crucial role in protein folding. xiahepublishing.com Its inhibition has emerged as a therapeutic strategy for conditions like thrombosis and cancer. nih.govrsc.org While direct inhibition by this compound is not documented, research has identified other compounds from Paeonia suffruticosa as PDI inhibitors. Specifically, Mudanpioside C has been identified as a PDI inhibitor with antithrombotic activities. researchgate.net Furthermore, other natural compounds like rutin (B1680289) have been shown to bind to and inhibit PDI, with studies identifying key amino acid residues (H354, L355, and E359) important for this interaction. rsc.org Small molecule inhibitors such as P1 and PACMA 31 also demonstrate potent PDI inhibition. nih.govrndsystems.com This suggests that compounds with structural similarities to this compound, particularly other glycosides from the same plant source, may possess PDI inhibitory potential.

Other Preclinical Biological Activities Associated with this compound-Containing Extracts

Extracts from plants containing this compound, such as Paeonia suffruticosa (Cortex Moutan), have been investigated for a range of pharmacological effects in preclinical models. semanticscholar.orgmdpi.com

Extracts of Cortex Moutan, which are known to contain this compound among other bioactive compounds like paeonol (B1678282) and paeoniflorin (B1679553), have demonstrated a wide spectrum of pharmacological activities, including anti-tumor and anti-diabetic effects. semanticscholar.org In anti-tumor studies, aqueous extracts of Paeonia suffruticosa root have shown inhibitory effects on the growth and migration of renal and breast cancer cell lines. cir-safety.org For instance, the extract inhibited human gastric cancer cell growth with IC50 values of approximately 220 µg/ml at 48 hours. cir-safety.org Other plant extracts have also shown promise, with ethanolic extracts from Solanum melongena seeds showing activity against colon and pancreatic adenocarcinoma cell lines. google.com

Cardioprotective and Neuroprotective Research

Comprehensive preclinical studies dedicated to the cardioprotective effects of this compound are not readily found in the current body of scientific literature. The cardioprotective activities of the Paeonia genus, from which this compound is often isolated, are generally attributed to other more abundant compounds like paeoniflorin. mdpi.comnih.gov

In the context of neuroprotection, some research has touched upon the properties of this compound. A study investigating compounds from the leaves of Paeonia lactiflora noted the radical scavenging effects of several constituents. researchgate.net Within this research, this compound was compared to other compounds, demonstrating a certain level of activity. Specifically, its radical scavenging effect was found to be less potent than that of galloylpaeoniflorin but more effective than oxypaeoniflorin. researchgate.net This suggests that the presence and position of phenolic hydroxyl groups may play a role in the antioxidant capacity of these molecules. researchgate.net However, detailed mechanistic studies or in-depth investigations into its neuroprotective potential are not extensively documented.

Table 1: Comparative Radical Scavenging Effect of Compounds from Paeonia lactiflora

| Compound | Relative Radical Scavenging Effect |

|---|---|

| Galloylpaeoniflorin | Most Effective |

| This compound | Intermediate |

This table is based on the comparative findings mentioned in the available research and does not represent quantitative inhibitory concentrations.

Effects on Hepatic Glucose Homeostasis

The potential role of this compound in modulating liver glucose metabolism has been suggested in broader studies analyzing the chemical constituents of medicinal plants. For instance, research on Paeoniae Radix Alba has identified this compound as one of the compounds that may contribute to improving liver cell glucose homeostasis. windows.net Despite this, specific preclinical studies that detail the mechanisms of action or provide quantitative data on the effects of isolated this compound on hepatic glucose uptake, production, or relevant signaling pathways are not available in the reviewed literature. The liver plays a critical role in maintaining glucose balance through processes like gluconeogenesis, glycogenolysis, and glycogenesis, which are regulated by complex signaling pathways. nih.gov Further research is necessary to determine if and how this compound specifically influences these hepatic functions.

Molecular Mechanisms of Action and Target Identification

Ligand-Protein Interaction Studies of Mudanpioside E

Ligand-protein interaction studies are fundamental to understanding how a compound like this compound exerts its effects. These studies aim to predict and analyze the binding of a small molecule (ligand) to a macromolecular target, typically a protein. This process is crucial for drug discovery and mechanistic elucidation. nih.gov The dynamics of protein binding pockets, which are the cavities on a protein's surface where ligands bind, are essential for interaction specificity, as their flexibility allows them to adapt to different binding partners. nih.gov

Computational molecular docking is a key in silico tool used to predict the preferred orientation of a ligand when bound to a target protein. nrfhh.com This simulation calculates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the stability of the ligand-protein complex. A lower binding energy generally indicates a more stable and favorable interaction. frontiersin.orgresearchgate.net

Beyond predicting binding affinity, molecular docking can identify the specific binding site on the protein and the critical amino acid residues that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are what anchor the ligand in the protein's binding pocket. nih.govfrontiersin.org The set of amino acid residues within and around the binding pocket determines its physicochemical characteristics and defines its functionality. nih.gov

Detailed reports identifying the specific amino acid residues that form critical interactions with this compound are not available in the current body of research. Such analyses are typically presented with 2D or 3D diagrams illustrating, for example, a hydrogen bond between a hydroxyl group on the compound and a specific residue like serine or tyrosine in the protein's active site. While the methodologies for these analyses are well-established, their specific application to this compound has not been published.

Pathway Elucidation through Network Pharmacology Approaches

The process begins with identifying the active compounds in an herb, such as this compound in Cortex Moutan, and then predicting their potential protein targets using databases like SwissTargetPrediction. frontiersin.org Simultaneously, disease-related genes are collected from databases like GeneCards and OMIM. frontiersin.orgnih.gov By finding the intersection between the compound targets and disease targets, a "compound-target" network is constructed and visualized using software like Cytoscape. frontiersin.orgjst.go.jp

In studies on Cortex Moutan, this compound is included as one of the active ingredients in these networks. frontiersin.org The targets identified for the herb as a whole are numerous and play roles in various biological processes. Key targets predicted in studies of Cortex Moutan and related formulas include proteins involved in coagulation (F2, F7, F10), inflammation (TNF, PTGS2), cell signaling (AKT1, MAPK10, MAPK14), and angiogenesis (VEGFA). frontiersin.orgnih.govnih.govresearchgate.net The network illustrates how multiple compounds, including this compound, can act on a range of these protein targets.

Once a list of potential targets is identified, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to understand their collective biological significance. frontiersin.orgnih.gov GO analysis categorizes the target genes into three domains: Biological Process (BP), Cellular Component (CC), and Molecular Function (MF). nih.gov KEGG analysis maps the targets to specific signaling or metabolic pathways. jst.go.jp

For the targets associated with the active compounds of Cortex Moutan (including this compound), enrichment analyses consistently point towards several key biological processes and pathways. GO terms frequently enriched include blood coagulation, regulation of inflammatory response, and response to oxidative stress. jst.go.jpnih.gov KEGG pathway analysis reveals significant enrichment in pathways such as Complement and coagulation cascades, Platelet activation, and various inflammation-related signaling pathways like the TNF and IL-17 signaling pathways. frontiersin.orgjst.go.jpnih.gov These findings suggest that the therapeutic effects of the herb are mediated through the modulation of these interconnected systems.

The following table summarizes representative pathways identified through enrichment analysis of targets from Cortex Moutan.

| Category | Pathway Name | Commonly Identified Targets |

| Hemostasis | Complement and coagulation cascades | F2, F7, F10, SERPINC1, PLAU |

| Hemostasis | Platelet activation | F2, MAPK14, AKT1, PTGS2 |

| Inflammation | TNF signaling pathway | MAPK14, PTGS2, TNF, AKT1 |

| Inflammation | IL-17 signaling pathway | TNF, MAPK10, MAPK14, PTGS2 |

| Cell Signaling | PI3K-Akt signaling pathway | AKT1, VEGFA, MAPK1 |

This table is a representation of findings from multiple network pharmacology studies on Cortex Moutan. frontiersin.orgjst.go.jpnih.govnih.gov

Systems pharmacology platforms, such as the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP), provide a comprehensive framework for dissecting the mechanisms of herbal medicines. nih.gov These platforms integrate pharmacokinetic screening (Absorption, Distribution, Metabolism, and Excretion - ADME), target prediction, and network analysis. nih.govresearchgate.net

The typical workflow begins by screening compounds from an herb like Cortex Moutan based on pharmacokinetic properties like oral bioavailability and drug-likeness to identify potentially active ingredients, including this compound. Subsequently, the platforms are used to predict the biological targets of these selected compounds. This information is then used to construct the compound-target-disease networks and perform the enrichment analyses described previously. nih.gov This integrated approach allows researchers to move from a simple list of chemical constituents to a holistic, systems-level understanding of how an herb may exert its therapeutic effects through the complex interplay of multiple compounds and multiple targets. nih.gov

Cellular and Subcellular Modulatory Effects

Direct preclinical studies detailing the exclusive impact of this compound on cell proliferation and cycle regulation are limited. However, research on extracts from Paeonia suffruticosa and its constituent compounds suggests a potential role in these processes.

Extracts from the root bark of Paeonia suffruticosa have been observed to influence the cell cycle. In one study, the extract led to an increase in the population of mouse bladder cells and human bladder carcinoma cells in the G1 and S phases of the cell cycle cir-safety.org. In studies on human gastric cancer cells, the root bark extract demonstrated a dose- and time-dependent inhibition of cell growth cir-safety.org. Furthermore, aqueous extracts of Paeonia suffruticosa have been shown to inhibit cell cycle progression in pancreatic cancer models, a mechanism linked to proteostasis impairment mdpi.com. An ethanolic extract from the Moutan Cortex (the root bark of Paeonia suffruticosa) was found to enhance the expression of genes involved in cell cycle regulation, such as catechol-O-methyltransferase and hemoxygenase nih.gov.

Insights can also be drawn from more extensively studied compounds isolated from the same plant. Paeoniflorin (B1679553), a major monoterpene glycoside, has been shown to induce cell cycle arrest at different phases depending on the cell type. It blocks cell cycle progression in the G0/G1 phase in colorectal cancer cells tandfonline.comtandfonline.com and induces G2/M phase arrest in human osteosarcoma cells by increasing the expression of regulatory proteins like cyclin B1, CDK1, and p21 spandidos-publications.com. Similarly, Paeonol (B1678282), another key active component, induces G0/G1 cell cycle arrest in colorectal and bladder cancer cells, an effect associated with the downregulation of proteins like cyclin D1 and survivin spandidos-publications.comspandidos-publications.com.

Table 1: Effects of Paeonia Compounds on Cell Cycle Regulation in Preclinical Cancer Models

| Compound/Extract | Cell Line(s) | Observed Effect on Cell Cycle | Key Molecular Targets/Pathways |

|---|---|---|---|

| Paeoniflorin | Colorectal Cancer (HCT116, HT29) | G0/G1 Arrest | Inhibition of FoxM1; DNA damage response tandfonline.comtandfonline.com |

| Osteosarcoma (HOS, Saos-2) | G2/M Arrest | Upregulation of p21, Cyclin B1, p-CDK1 spandidos-publications.com | |

| Paeonol | Colorectal Cancer | G0/G1 Arrest | Downregulation of β-catenin, Cyclin D1, c-Myc spandidos-publications.com |

| Bladder Cancer | G0/G1 Arrest | Suppression of PI3K/AKT pathway spandidos-publications.com | |

| P. suffruticosa Root Bark Extract | Bladder Cancer | Increase in G1 and S phase cells | Not specified cir-safety.org |

| P. suffruticosa Aqueous Extract | Pancreatic Cancer | Cell Cycle Inhibition | Proteostasis impairment mdpi.com |

This table summarizes findings on related compounds and extracts to suggest potential areas of activity for this compound, for which direct data is not yet available.

The endoplasmic reticulum (ER) is crucial for protein synthesis and folding. When its capacity is overwhelmed, unfolded or misfolded proteins accumulate, leading to a state known as ER stress. This activates a signaling network called the Unfolded Protein Response (UPR), which aims to restore homeostasis. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic role, initiating cell death nih.gov.

While direct evidence of this compound inducing apoptosis via ER stress is not yet documented, studies on Paeonia suffruticosa extracts strongly suggest this as a potential mechanism for its constituents. Aqueous extracts of Paeonia suffruticosa were found to induce ER stress-related proteostasis disruption in pancreatic cancer cells, which subsequently led to autophagy and apoptosis mdpi.comnih.govresearchgate.net.

Furthermore, the related compound Paeonol, also from Paeonia suffruticosa, has been shown to directly interact with ER stress pathways. In human hepatocellular carcinoma cells, ER stress can induce resistance to chemotherapy drugs like doxorubicin. Research has demonstrated that Paeonol can reverse this resistance by modulating key proteins in the UPR pathway nih.govplos.org. Specifically, Paeonol treatment decreased the expression of COX-2, which in turn suppressed the pro-survival PI3K/AKT signaling pathway and increased levels of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein) nih.govplos.org. CHOP is a key mediator of ER stress-induced apoptosis. These findings suggest that compounds from Paeonia suffruticosa, likely including this compound, may exert their effects by modulating the delicate balance between survival and apoptosis governed by the UPR.

The biological effects of natural compounds are often underpinned by their ability to modulate gene expression, altering the transcription of specific genes to influence cellular pathways oup.com. Although a specific gene expression profile for this compound has not been characterized, studies on related compounds from Paeonia provide a framework for its potential regulatory activities.

Paeoniflorin has been shown to alter gene expression in several contexts. In human leukemia U937 cells, gene expression profiling revealed that Paeoniflorin has the potential to modulate apoptotic pathways, showing a different expression profile for JNK pathway-related genes compared to other apoptosis inducers koreascience.kr. In colorectal cancer, Paeoniflorin's anti-proliferative and anti-invasive effects are linked to its ability to down-regulate the expression of the oncogenic transcription factor FoxM1 and its downstream target genes tandfonline.com.

Paeonol has also been shown to regulate the expression of multiple genes associated with cancer progression and inflammation. It can down-regulate the expression of β-catenin, cyclin D1, survivin, and c-Myc by suppressing the Wnt/β-catenin signaling pathway in colorectal cancer cells spandidos-publications.com. In various models, Paeonol also suppresses the expression of inflammatory mediators like iNOS, COX-2, and various interleukins by inhibiting transcription factors such as NF-κB and STAT3 spandidos-publications.comspandidos-publications.com.

Studies on Paeonia species have identified numerous differentially expressed genes related to hormone signaling, senescence, and the biosynthesis of secondary metabolites, indicating that its constituent compounds are active in regulating complex transcriptional networks oup.comfrontiersin.orgnih.gov. Given its structural similarity to other active glycosides, this compound likely participates in regulating gene expression, though its specific target genes and pathways remain to be elucidated.

Comparative Mechanistic Investigations with Structurally Similar Compounds (e.g., Mudanpioside C, Paeoniflorin)

This compound belongs to the family of monoterpene glycosides, which are characteristic chemical constituents of plants in the Paeonia genus. Its structure is closely related to other glycosides found in Moutan Cortex, such as Mudanpioside C and the well-studied Paeoniflorin mdpi.com. While direct comparative studies are lacking, analyzing the distinct mechanisms of these related compounds provides a basis for understanding potential functional similarities and differences.

Paeoniflorin: As the most abundant monoterpene glycoside in many Paeonia species, Paeoniflorin's mechanisms have been widely investigated. Its anti-cancer effects are often attributed to the induction of cell cycle arrest (at either the G0/G1 or G2/M phase) and apoptosis tandfonline.comspandidos-publications.com. Mechanistically, it modulates the expression of key cell cycle proteins (p21, CDK1, Cyclin B1) and transcription factors (FoxM1) tandfonline.comspandidos-publications.com. Its pro-apoptotic activity involves the intrinsic mitochondrial pathway, characterized by regulation of the Bcl-2/Bax protein ratio and activation of caspases spandidos-publications.com. Beyond oncology, Paeoniflorin is known for its neuroprotective and potent anti-inflammatory effects, often linked to the inhibition of the NF-κB and MAPK signaling pathways mdpi.commdpi.comnih.gov.

Mudanpioside C: Research on Mudanpioside C, though less extensive than on Paeoniflorin, has revealed distinct and overlapping mechanisms. Like Paeoniflorin, Mudanpioside C demonstrates anti-inflammatory activity through the inhibition of the NF-κB pathway nih.gov. However, a unique mechanism identified for Mudanpioside C is its activity as a calcium antagonist. Studies have shown it can effectively block voltage-operated Ca2+ channels (VOCCs), thereby inhibiting the influx of extracellular calcium sci-hub.se. This action is a key mechanism for its potential anti-hypertensive effects. Its general bioactivity is also described as being anti-inflammatory and antioxidant biosynth.com.

Table 2: Comparison of Known Mechanisms for Structurally Related Monoterpene Glycosides

| Feature | Paeoniflorin | Mudanpioside C | This compound |

|---|---|---|---|

| Primary Reported Mechanisms | Cell Cycle Arrest (G0/G1, G2/M), Apoptosis Induction, Anti-inflammation, Neuroprotection tandfonline.comspandidos-publications.commdpi.com | Calcium Antagonism (VOCC blocking), Anti-inflammation (NF-κB inhibition) nih.govsci-hub.se | Data not yet available |

| Key Molecular Pathway(s) | FoxM1 inhibition, p53 activation, MAPK/NF-κB inhibition tandfonline.commdpi.com | Inhibition of Ca2+ influx, NF-κB inhibition nih.govsci-hub.se | Data not yet available |

| Structural Class | Monoterpene Glycoside mdpi.com | Monoterpene Glycoside mdpi.com | Monoterpene Glycoside mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2,3,4,6-O-pentagalloylglucose |

| Albiflorin (B1665693) |

| Arbutin |

| Benzoylpaeoniflorin |

| Benzoyloxypaeoniflorin (B1256209) |

| Catechol-O-methyltransferase |

| Cyclin B1 |

| Cyclin D1 |

| Gallic acid |

| Hemoxygenase |

| Mudanpioside C |

| This compound |

| Oxypaeoniflorin |

| Paeoniflorin |

| Paeonol |

| Survivin |

| c-Myc |

Advanced Analytical and Methodological Approaches in Mudanpioside E Research

High-Resolution Mass Spectrometry Techniques for Identification and Quantification

High-resolution mass spectrometry (HRMS) is indispensable for the accurate identification and quantification of phytochemicals like Mudanpioside E within intricate biological matrices. These techniques provide precise mass measurements, enabling the determination of elemental compositions and the differentiation of isobaric compounds.

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) is a powerful tool for the rapid separation and identification of chemical constituents in complex mixtures. acs.org This technique combines the high separation efficiency of UPLC with the high sensitivity and resolution of Q-TOF/MS, making it ideal for analyzing herbal extracts. acs.org In the analysis of this compound, this method has been successfully used for its identification in various herbal preparations. nih.govnih.govfrontiersin.org

Researchers have identified this compound by its retention time and mass spectral data, particularly in the negative ion mode. nih.govfrontiersin.org The compound typically presents a deprotonated molecule [M-H]⁻. nih.gov For instance, in one study, this compound was deduced with an [M-H]⁻ ion at m/z 525, corresponding to the molecular formula C₂₄H₃₀O₁₃, and yielded specific product ions at m/z 495 and 167. nih.gov Another analysis confirmed its identity with a measured m/z of 525.1615 in the negative ion mode. nih.gov The fragmentation patterns, which include key ions at m/z 479.1607 and 449.1498, are crucial for its structural confirmation. frontiersin.org

| Parameter | Reported Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₃₀O₁₃ | nih.govnih.govfrontiersin.org |

| Observed m/z [M-H]⁻ | 525.1654, 525.1615 | nih.govfrontiersin.org |

| Key Fragment Ions (m/z) | 495, 479.1607, 449.1498, 167 | nih.govfrontiersin.org |

| Retention Time (min) | 8.7, 10.31 | nih.govfrontiersin.org |

For even higher resolution and mass accuracy, UHPLC coupled with a Quadrupole-Orbitrap mass spectrometer (UHPLC-Q-Orbitrap-MS) is employed. This platform is a cornerstone in metabolomics and the global analysis of natural products. nih.gov The Orbitrap analyzer provides superior mass accuracy (typically below 5 ppm), which is critical for confirming the elemental composition of unknown compounds and identifying components in highly complex samples. nih.gov

This technique has been utilized for the comprehensive chemical profiling of herbal medicines known to contain this compound. nih.govresearchgate.netfrontiersin.org In one study analyzing the chemical constituents of Xuelian granule, this compound was tentatively identified using UHPLC-Q-Orbitrap-HRMS, which provided detailed MS/MS spectra and fragmentation pathways in the negative ion mode. researchgate.net The high resolution of this method allows for confident differentiation between closely related isomers and provides a deeper insight into the chemical profile of the sample matrix.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary tool for quantifying drugs and their metabolites in biological matrices such as plasma, urine, and bile. researchgate.netresearchgate.netamericanpharmaceuticalreview.com Its high sensitivity and selectivity allow for the detection of compounds at very low concentrations (pg/mL range), which is essential for pharmacokinetic studies. researchgate.net

Specific UPLC-MS/MS methods have been developed for the pharmacokinetic analysis of this compound in rats. thegoodscentscompany.com These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Furthermore, LC-MS/MS is instrumental in metabolic profiling. americanpharmaceuticalreview.com Research has utilized this approach to identify numerous metabolites of related compounds from Paeoniae Radix Alba, demonstrating that metabolic transformations are a key aspect of their in vivo activity. researchgate.net The combination of high-resolution MS with tandem MS capabilities allows for the structural elucidation of these metabolites, providing a clearer picture of the compound's fate in the body. researchgate.net

Advanced Data Processing and Bioinformatic Tools

The vast and complex datasets generated by HRMS require advanced computational tools for efficient and accurate analysis. Bioinformatic and chemometric strategies are essential for extracting meaningful information, identifying patterns, and characterizing metabolites from the raw data.

In the study of complex mixtures like herbal extracts, distinguishing drug-related metabolites from endogenous background noise is a significant challenge. Mass Defect Filtering (MDF) is a data processing technique that leverages the principle that the mass defect (the difference between the exact mass and the nominal mass) of a drug and its metabolites are often similar. This method, when combined with high-resolution MS, provides a high-throughput capability for the rapid screening and identification of metabolites. researchgate.net This approach has been successfully applied to identify metabolites from Paeoniae Radix Alba extract, the plant source of many related compounds. researchgate.netscience.gov Chemometric approaches, such as multivariate statistical analysis, are then used to compare metabolic profiles across different samples, helping to identify significant variations and potential biomarkers. nih.gov

The processing of large-scale metabolomics data generated by LC-MS is facilitated by specialized open-source software. numberanalytics.com MZmine is a prominent open-source platform designed for mass spectrometry data processing, with a focus on metabolomics and lipidomics. numberanalytics.comresearchgate.net It provides a comprehensive suite of tools for the entire data-processing workflow, including raw data import (in formats like mzML, mzXML, and NetCDF), peak detection, chromatogram building, alignment, and metabolite identification. researchgate.netgithub.io